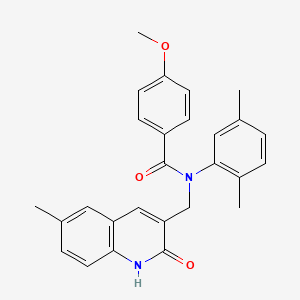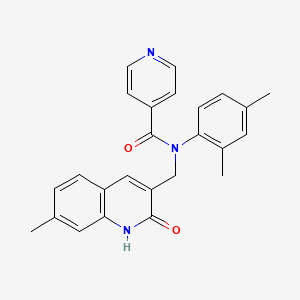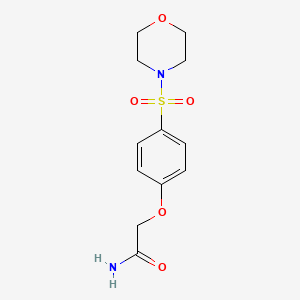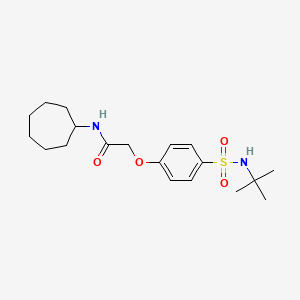
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase inhibitors. It was first synthesized in 2002 by scientists at Bayer Pharmaceuticals. Since then, it has been extensively studied for its potential applications in various scientific research fields.
作用机制
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 works by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for breaking down cyclic guanosine monophosphate (cGMP), which is an important signaling molecule in the body. By inhibiting PDE, this compound 41-2272 increases the levels of cGMP, which leads to vasodilation, anti-inflammatory effects, and anti-tumor effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the lungs, heart, and brain. It has also been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which can help to reduce inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 in lab experiments is its ability to selectively inhibit PDE. This allows researchers to study the effects of cGMP on various biological processes, without the interference of other signaling molecules. Additionally, this compound 41-2272 has been shown to have low toxicity in animal studies, which makes it a safer alternative to other PDE inhibitors.
However, there are also some limitations to using this compound 41-2272 in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 41-2272 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272. One area of interest is its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory disorders. Additionally, this compound 41-2272 has been shown to have anti-tumor effects, which could have implications for the treatment of cancer. Further research is needed to fully understand the potential applications of this compound 41-2272 in these and other fields.
合成方法
The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 involves the reaction of 4-aminophenol with tert-butyl chloroformate to form N-tert-butyl-4-aminophenyl carbonate. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-N-tert-butyl-4-aminophenyl carbonate. The final step involves the reaction of this intermediate with ethyl chloroacetate to form this compound 41-2272.
科学研究应用
2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-cycloheptylacetamide 41-2272 has been extensively studied for its potential applications in various scientific research fields. It has been shown to have a wide range of biological activities, including vasodilation, anti-inflammatory effects, and anti-tumor effects.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-19(2,3)21-26(23,24)17-12-10-16(11-13-17)25-14-18(22)20-15-8-6-4-5-7-9-15/h10-13,15,21H,4-9,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKTVAFIHDBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

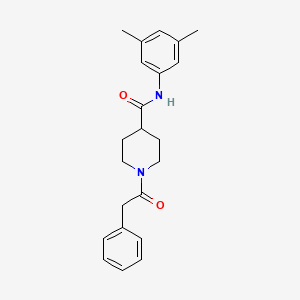
![3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)
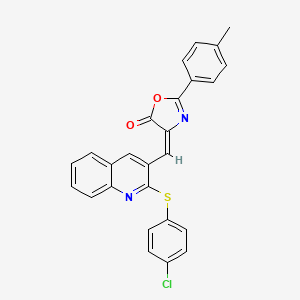
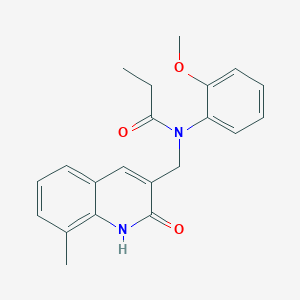



![4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697932.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)
